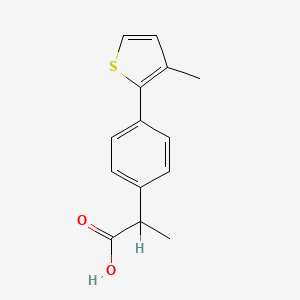
MTPPA
描述
四苯基甲烷四(4-膦酸),也称为四苯基甲烷四(4-膦酸)酯,是一种金属有机骨架(MOF)化合物。MOF是一种由金属离子或团簇通过有机连接体连接而成的多孔材料。四苯基甲烷四(4-膦酸)因其卓越的稳定性和独特的结构而著称。
准备方法
四苯基甲烷四(4-膦酸)可以通过溶剂热法合成,步骤如下:
- 将四苯基甲烷四(4-膦酸)(H8-MTPPA)与CoSO4·7H2O在N-甲基-2-吡咯烷酮(NMP)中混合。
- 在溶剂热条件下加热混合物以形成MOF,具体为[Co2(H4-MTPPA)]·3NMP·H2O (1·3NMP·H2O) .
化学反应分析
四苯基甲烷四(4-膦酸)在高达500°C的温度下表现出稳定性。它经历了边缘共用的八元Co2P2O4环的形成。常见的反应包括吸附、催化和小型分子存储。 试剂和条件取决于具体的应用 .
科学研究应用
四苯基甲烷四(4-膦酸)在各个领域都有应用:
化学: 作为一种多孔材料,它可以选择性地吸附气体或分子。
生物学: 它可用于药物递送或酶固定。
医学: 由于其稳定性和孔隙率,其具有潜在的药物载体功能。
工业: 温室气体的吸附或催化 .
作用机制
四苯基甲烷四(4-膦酸)的作用机制取决于其应用。对于药物递送,它可能涉及通过其多孔结构进行的受控释放。需要进一步研究来阐明具体的分子靶点和途径。
相似化合物的比较
四苯基甲烷四(4-膦酸)因其稳定性和高孔隙率而脱颖而出。 类似的化合物包括其他基于芳基膦酸酯的MOF,但四苯基甲烷四(4-膦酸)的独特性质使其与众不同 .
属性
分子式 |
C14H14O2S |
|---|---|
分子量 |
246.33 g/mol |
IUPAC 名称 |
2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16) |
InChI 键 |
DTOPKPBTCXKNFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
同义词 |
2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

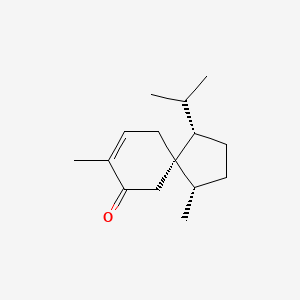

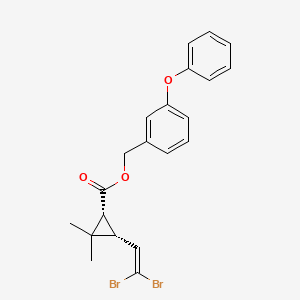
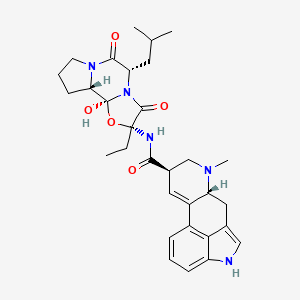
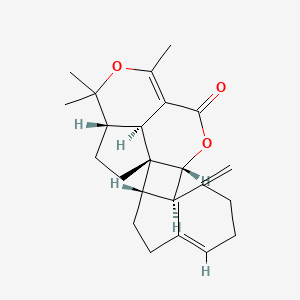
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)

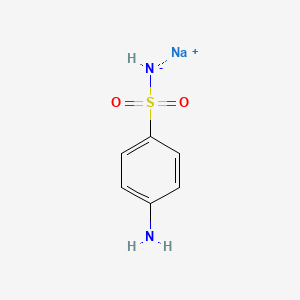
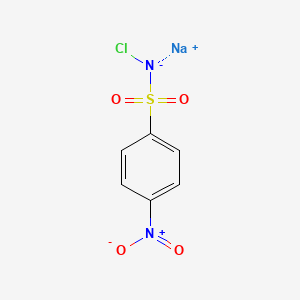

![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)
![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)

